PI-1840

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PI-1840 es un novedoso inhibidor del proteasoma no covalente y rápidamente reversible con una actividad antitumoral significativa. Es particularmente efectivo contra los tumores sólidos, lo que lo distingue de otros inhibidores del proteasoma que son principalmente efectivos contra las neoplasias hematológicas .

Aplicaciones Científicas De Investigación

PI-1840 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar las relaciones estructura-actividad de los inhibidores del proteasoma. En biología, se utiliza para comprender los mecanismos de inhibición del proteasoma y sus efectos sobre los procesos celulares. En medicina, this compound se está explorando como un posible agente anticancerígeno debido a su capacidad para inducir la apoptosis en las células cancerosas y sensibilizarlas a otros tratamientos. En la industria, se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la actividad del proteasoma .

Métodos De Preparación

La síntesis de PI-1840 implica estudios de relación estructura-actividad que llevaron al descubrimiento de sus potentes y selectivas propiedades inhibitorias. El compuesto se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de elementos inhibitorios similares a la quimotripsina. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y se detallan en publicaciones científicas específicas .

Análisis De Reacciones Químicas

PI-1840 experimenta varios tipos de reacciones químicas, centrándose principalmente en sus efectos inhibitorios sobre la actividad del proteasoma. Es un inhibidor no covalente que inhibe selectivamente la actividad similar a la quimotripsina sobre la actividad similar a la tripsina y la actividad hidrolítica del péptido peptidilglutamil. Los principales productos formados a partir de estas reacciones incluyen la acumulación de sustratos del proteasoma como p27, Bax e IκB-α, que son cruciales para inducir la apoptosis en las células cancerosas .

Mecanismo De Acción

PI-1840 ejerce sus efectos inhibiendo la actividad similar a la quimotripsina del proteasoma. Se une de forma no covalente y reversible al proteasoma, lo que lleva a la acumulación de sustratos del proteasoma como p27, Bax e IκB-α. Esta inhibición interrumpe las vías de supervivencia e induce la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el sistema ubiquitina-proteasoma, que es crucial para la degradación de las proteínas celulares que regulan la progresión del ciclo celular, la reparación del ADN y la apoptosis .

Comparación Con Compuestos Similares

PI-1840 es único en comparación con otros inhibidores del proteasoma como el bortezomib, que actúa de forma covalente y está asociado con efectos secundarios indeseables. La inhibición no covalente y rápidamente reversible de this compound lo hace menos tóxico y más efectivo contra los tumores sólidos. Compuestos similares incluyen bortezomib, carfilzomib e ixazomib, que también son inhibidores del proteasoma pero difieren en sus mecanismos de acción y eficacia contra diferentes tipos de tumores .

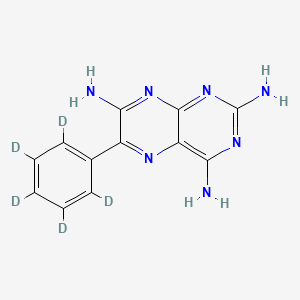

Propiedades

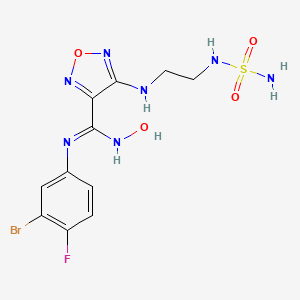

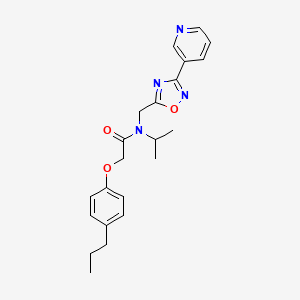

IUPAC Name |

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVXAODXPVWGMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PI-1840 interact with its target and what are the downstream effects?

A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]

Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?

A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]

Q3: How selective is this compound for different proteasome activities?

A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.

Q5: Has this compound shown efficacy in in vivo models?

A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []

Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?

A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)